2-(ethylsulfanyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(ethylsulfanyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
2-(ethylsulfanyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition and oxidative cyclization. For example, nitro-substituted derivatives of this compound can react with C-nucleophiles under mild base-free conditions to form stable 1.5-dihydro derivatives . Common reagents used in these reactions include hydrazones of aromatic aldehydes and C-nucleophiles. Major products formed from these reactions include 1.5-dihydro-1,2,4-triazolo[1,5-a]pyrimidines .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a candidate for treating diseases such as Human African Trypanosomiasis . . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. Triazolopyrimidines are known to exhibit diverse biological activities by interacting with enzymes, receptors, and other proteins involved in disease pathways . For example, they may inhibit the activity of certain enzymes or modulate receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
2-(ethylsulfanyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as thiazolo[3,2-b]triazole and triazolo[3,4-b][1,3,4]thiadiazine . These compounds share similar structural features and synthetic routes but may differ in their biological activities and applications. The unique combination of the ethylsulfanyl and pyridyl groups in this compound contributes to its distinct properties and potential advantages in scientific research.
Properties
IUPAC Name |
2-ethylsulfanyl-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-2-18-12-15-11-14-7-5-10(17(11)16-12)9-4-3-6-13-8-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHQISNGAALZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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